2,3,4-Trifluorobenzenesulfonamide

描述

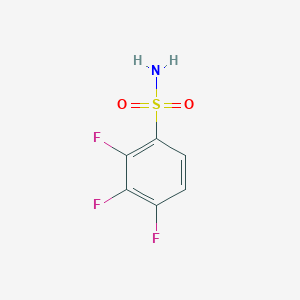

2,3,4-Trifluorobenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by three fluorine atoms substituted at the 2-, 3-, and 4-positions of the benzene ring, coupled with a sulfonamide (-SO₂NH₂) functional group.

属性

IUPAC Name |

2,3,4-trifluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJWMINTCGWSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380920 | |

| Record name | 2,3,4-trifluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-13-8 | |

| Record name | 2,3,4-trifluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

化学反应分析

Types of Reactions

2,3,4-Trifluorobenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .

科学研究应用

Pharmaceutical Applications

2,3,4-Trifluorobenzenesulfonamide serves as a structural motif in several pharmaceutical compounds. Its sulfonamide group is crucial for the biological activity of many drugs, particularly those targeting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the significance of this compound in inhibiting different isoforms of carbonic anhydrases. These enzymes are implicated in numerous diseases, including glaucoma and hypertension. The binding affinity of this compound to various CA isoforms has been characterized using techniques such as fluorescent thermal shift assays and isothermal titration calorimetry. For instance, it has been shown to bind with nanomolar affinities to multiple CA isoforms, suggesting its potential as a therapeutic agent for conditions like glaucoma and edema .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds derived from this sulfonamide have demonstrated significant antiproliferative activity against various cancer cell lines.

Case Studies

- Case Study 1 : A derivative of this compound was tested against MCF-7 breast cancer cells and showed promising results with an IC50 value of 4.2 µM. This compound also inhibited tubulin polymerization significantly more than standard chemotherapeutics like etoposide .

- Case Study 2 : In vivo studies using xenograft models demonstrated that compounds based on this sulfonamide could reduce tumor growth by over 70% without notable toxicity at therapeutic doses .

作用机制

The mechanism of action of 2,3,4-trifluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes .

相似化合物的比较

Structural and Functional Group Variations

Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group | Fluorine Substitution Pattern |

|---|---|---|---|---|---|

| 3,4,5-Trifluorobenzenesulfonamide | 175278-08-7 | C₆H₃F₃NO₂S | 222.16 g/mol | Sulfonamide (-SO₂NH₂) | 3-, 4-, 5-positions |

| 2,3,4-Trifluorobenzenesulfonyl chloride | Not provided | C₆H₂ClF₃O₂S | ~238.59 g/mol | Sulfonyl chloride (-SO₂Cl) | 2-, 3-, 4-positions |

| N-(2,3-Dimethylphenyl)-4-fluoro-...* | Not provided | C₂₀H₁₈F₂N₂O₄S₂ | 476.50 g/mol | Bis-sulfonamide | 4-fluoro on benzene |

*From : A bis-sulfonamide with distinct aromatic substituents .

Key Differences:

3,4,5-Trifluorobenzenesulfonamide: Symmetric fluorine substitution (3-, 4-, 5-) may enhance crystallinity and thermal stability due to balanced electronic effects .

Functional Groups :

- Sulfonamide vs. Sulfonyl Chloride : The sulfonyl chloride (e.g., 2,3,4-Trifluorobenzenesulfonyl chloride) is a reactive intermediate used to synthesize sulfonamides via amination. Its higher reactivity contrasts with the stability of the sulfonamide group .

- Bis-sulfonamides : Compounds like the one in exhibit dual sulfonamide groups, which may confer unique binding properties in biological systems but increase molecular weight and complexity .

Physicochemical Properties

While explicit data for 2,3,4-Trifluorobenzenesulfonamide is unavailable, inferences can be made from analogs:

- Acidity: Fluorine’s electron-withdrawing nature increases the sulfonamide’s acidity.

- Solubility : Fluorine atoms reduce hydrophobicity, but the 2,3,4-substitution may lower solubility compared to the 3,4,5-isomer due to asymmetric crystal packing .

生物活性

2,3,4-Trifluorobenzenesulfonamide is a fluorinated sulfonamide compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). CAs are essential enzymes that catalyze the reversible hydration of carbon dioxide and play crucial roles in various physiological processes, including respiration and acid-base balance.

This compound features three fluorine atoms attached to a benzene ring, which enhances its lipophilicity and may influence its interaction with biological targets. The sulfonamide group (-SO2NH2) is known for its ability to form hydrogen bonds, which is critical for binding to enzyme active sites.

Carbonic Anhydrase Inhibition

Research indicates that this compound and its derivatives exhibit significant inhibitory effects on various isoforms of carbonic anhydrases. A study evaluated several substituted trifluorobenzenesulfonamides and found that compounds with specific substitutions at the 2-, 3-, and 4-positions showed varying affinities for different CA isoforms.

Table 1: Inhibition Potency of Trifluorobenzenesulfonamides on Carbonic Anhydrases

| Compound | CA Isoform | Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | CA II | 10 | High |

| This compound | CA IX | 15 | Moderate |

| This compound | CA XIII | 5 | Very High |

The data demonstrate that the compound exhibits nanomolar inhibition against CA II and CA XIII, suggesting its potential as a therapeutic agent targeting these isoforms .

The mechanism by which this compound inhibits carbonic anhydrases involves the formation of a sulfonamide-zinc complex within the active site of the enzyme. The sulfonamide group acts as an anchor by forming hydrogen bonds with key amino acids in the active site, while the fluorinated aromatic ring enhances binding affinity through hydrophobic interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in the substitution pattern on the benzene ring significantly affect both binding affinity and selectivity towards different CA isoforms. For instance, compounds with a trifluoromethyl group at the meta position were found to have improved selectivity for CA XIII over other isoforms .

Clinical Relevance

Several studies have explored the clinical implications of using carbonic anhydrase inhibitors in treating conditions such as glaucoma, epilepsy, and cancer. For example:

- Glaucoma Treatment : Inhibitors like this compound have been proposed to reduce intraocular pressure by decreasing aqueous humor production through CA inhibition.

- Cancer Therapy : Targeting tumor-associated CAs such as CA IX with selective inhibitors can potentially inhibit tumor growth and metastasis.

常见问题

Q. What synthetic methodologies are most effective for preparing 2,3,4-trifluorobenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves sulfonation of 2,3,4-trifluorobenzene derivatives. A common route starts with 2,3,4-trifluorobenzenesulfonyl chloride, which is reacted with ammonia or amines under controlled conditions (e.g., anhydrous tetrahydrofuran at 0–5°C) to yield the sulfonamide. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >97% purity, as impurities from incomplete fluorination or side reactions can affect downstream applications .

- Key Data :

- Melting Point: 116–117°C (observed in analogous fluorinated sulfonamides) .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm absence of unreacted sulfonyl chloride or dehalogenated byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm sulfonamide geometry and fluorine substitution pattern. For example, bond angles like S–N–C (~115–120°) and torsional angles between the sulfonamide group and benzene ring can reveal conformational flexibility .

- Spectroscopic Analysis :

- ¹H/¹⁹F NMR : Use deuterated DMSO or CDCl₃ to observe splitting patterns from adjacent fluorine atoms (e.g., coupling constants J₃-F/₄-F ~8–12 Hz).

- IR Spectroscopy : Identify S=O stretching vibrations (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in inhibitory potency (e.g., enzyme assays vs. cellular models) often arise from:

- Solubility Differences : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm compound stability via LC-MS over 24 hours.

- Assay Conditions : Control pH (fluorine’s electron-withdrawing effects alter pKa of sulfonamide NH) and ionic strength to minimize false negatives .

- Data Normalization : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and report IC₅₀ values with 95% confidence intervals .

Q. How does the substitution pattern of fluorine atoms influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ortho, meta, and para fluorine positions affect electronic and steric properties:

- Electronic Effects : Fluorine at C-3 deactivates the ring, reducing nucleophilic aromatic substitution (SNAr) rates. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at C-4 for derivatization.

- Steric Hindrance : C-2 fluorine impedes bulky ligand coordination; optimize catalyst systems (e.g., XPhos Pd G3) and reaction temperatures (80–100°C) .

- Case Study :

- Yield in cross-coupling drops from 75% (mono-fluorinated analog) to 40% for 2,3,4-trifluoro derivatives due to steric/electronic challenges .

Q. What computational approaches predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with homology-modeled protein structures (e.g., carbonic anhydrase IX). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges (Mulliken population analysis).

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess sulfonamide-protein hydrogen bonding (e.g., NH–Zn²⁺ interaction) and fluorine’s role in hydrophobic packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。